The compound [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a hybrid molecule characterized by two distinct pyrazole moieties connected via a methylene bridge. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse biological activities. The molecular formula of this compound is , with a molecular weight of approximately 254.33 g/mol. This specific structure suggests potential interactions with various biological targets, making it significant in medicinal chemistry and other fields.
The chemical reactivity of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can be explored through various types of reactions, including:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further derivatization.
Research indicates that [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration. The structural features of pyrazole derivatives often correlate with various pharmacological effects, including antimicrobial and antitumor activities.
The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically follows a multi-step process:
Optimizing reaction conditions, such as temperature and solvent choice, is crucial for achieving high purity and yield.
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has diverse applications across multiple fields:
Studies on the interactions of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine with specific molecular targets have shown that it can modulate enzyme activities or alter receptor functions. Techniques such as surface plasmon resonance or molecular docking studies are employed to assess binding affinities and mechanisms of action. Understanding these interactions is crucial for evaluating the therapeutic potential and safety profile of new compounds.
Several compounds share structural similarities with [(1-ethyl-1H-pyrazol-3-y)methyl][(1-methyl - 1H-pyrazol - 4-y)methyl]amine:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| [(1-methyl - 1H-pyrazol - 3-y)methyl][(1-methyl - 4-methyl - 1H-pyrazol - 5-y)methyl]amine | Methyl substitutions instead of ethyl | |
| [(1 - ethyl - 1H-pyrazol - 3-y)methyl][(1 - ethyl - 4-methyl - 1H-pyrazol - 3-y)methyl]amine | Different substitution pattern on one pyrazole ring | |
| [(1-methyl - 1H-pyrazole - 5-y) methyl][(2-(4-fluorophenyl)thiazol) methyl]amine | C_{15}H_{16}F_{N}_{3}S | Incorporates thiazole moiety |
The uniqueness of [(1-ethyl - 1H-pyrazol - 3-y)methyl][(1-methyl - 1H-pyrazol - 4-y)methyl]amine lies in its specific substitution pattern and the presence of two interconnected pyrazole rings via a methylene bridge. This structural configuration imparts distinct chemical properties and biological activities compared to related compounds, making it valuable for various applications in research and industry.
The compound’s IUPAC name is N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, reflecting its two pyrazole rings substituted at distinct positions. The first pyrazole bears an ethyl group at nitrogen (N1) and a methylene (-CH2-) group at carbon 3, while the second pyrazole has a methyl group at N1 and a methylene group at carbon 4.
Isomeric possibilities are limited due to the fixed substituent positions on the pyrazole rings. However, conformational isomerism may arise from rotation around the C-N bonds linking the amine to the pyrazole units.
CCN1C=C(C=N1)CN(CC2=CN(N=C2)C)C InChI=1S/C11H18N5/c1-3-15-8-7-10(13-15)9-16(11-5-12-14(2)6-11)4-17-18-16/h7-8,11H,3-6,9H2,1-2H3 UBCBUBZNNWRDQG-UHFFFAOYSA-N The SMILES string delineates the ethyl and methyl substituents on the pyrazole rings, while the InChIKey provides a unique identifier for database referencing.
While X-ray diffraction data for this specific compound is unavailable, related bis-pyrazolylmethylamine derivatives exhibit planar pyrazole rings with dihedral angles of 15–30° between rings. For example, bis(1-methyl-1H-pyrazol-4-yl)methanamine adopts a "V"-shaped conformation, stabilized by intramolecular C-H···N interactions. Molecular dynamics simulations suggest that the ethyl group introduces steric hindrance, reducing rotational freedom compared to methyl-substituted analogs.
| Property | Target Compound | Bis(1-methyl-1H-pyrazol-4-yl)methanamine |
|---|---|---|
| Molecular Formula | C₁₁H₁₈N₅ | C₁₁H₁₃N₃ |
| Molecular Weight (g/mol) | 220.30 | 205.26 |
| Substituents | Ethyl (N1), Methyl (N1) | Methyl (N1) |
| Key Bond Lengths (Å) | C-N: 1.47 (simulated) | C-N: 1.45 (experimental) |
The ethyl group in the target compound increases hydrophobicity (LogP ≈ 1.8 vs. 1.2 for methyl derivatives) and steric bulk, potentially altering metal-binding affinity.